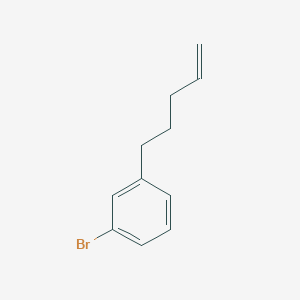

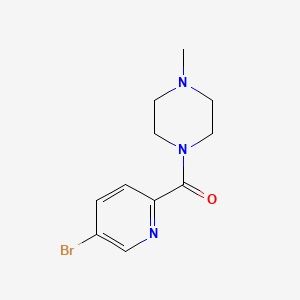

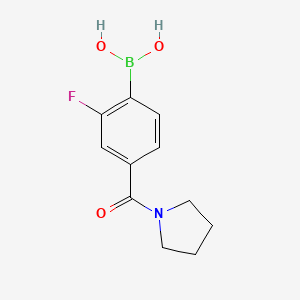

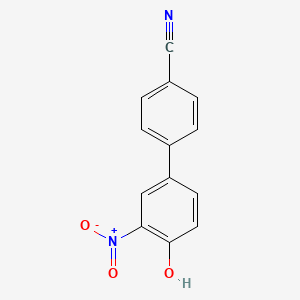

![molecular formula C24H25BO2 B6322163 4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane CAS No. 1036378-83-2](/img/structure/B6322163.png)

4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane

説明

This compound is a boronic ester, which are often used as reagents in organic synthesis . They are particularly known for their role in the Suzuki reaction, a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds .

Molecular Structure Analysis

Boronic esters typically have a trigonal planar geometry around the boron atom . The exact structure would depend on the specific substituents attached to the boron atom.Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions. They can participate in cross-coupling reactions like the Suzuki reaction . They can also undergo transmetalation reactions with organometallic reagents.Physical And Chemical Properties Analysis

The physical and chemical properties of a boronic ester would depend on its specific structure. Generally, they are stable under normal conditions but can decompose under acidic conditions or high temperatures .科学的研究の応用

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions . It plays a crucial role in the synthesis of various organic compounds.

Borylation Agent

It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This process is essential in the synthesis of various organic compounds.

Hydroboration Catalyst

This compound can act as a catalyst in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This is a key step in many organic synthesis processes.

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors or Specific Ligand Drugs

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This has wide applications in biological and chemical research.

Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is used in the synthesis of Co (II) Metal-Organic Frameworks (MOFs) based on 2,4,6-tris (4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands. These MOFs can be used as efficient electrocatalysts for oxygen reduction reactions.

作用機序

Target of Action

The primary target of 4,4,5,5-Tetramethyl-2-[1,1’:3’,1’‘-terphenyl]-5’-yl-1,3,2-dioxaborolane is the benzylic C-H bond of alkylbenzenes . This compound interacts with these bonds in the presence of a palladium catalyst to form pinacol benzyl boronate .

Mode of Action

The compound acts as a borylating agent , interacting with its targets through a process known as borylation . This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The borylation occurs in the presence of a palladium catalyst .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydroboration of alkyl or aryl alkynes and alkenes . This process involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond . The downstream effects of this pathway include the formation of pinacol benzyl boronate .

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate . This is a boron-containing compound that can be used in various chemical reactions .

Action Environment

The action of 4,4,5,5-Tetramethyl-2-[1,1’:3’,1’‘-terphenyl]-5’-yl-1,3,2-dioxaborolane is influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation to occur . Additionally, the reaction typically takes place in a dioxane solution , suggesting that the solvent environment can impact the efficacy and stability of the compound.

Safety and Hazards

特性

IUPAC Name |

2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-16-20(18-11-7-5-8-12-18)15-21(17-22)19-13-9-6-10-14-19/h5-17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVYZTRVAYXJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,1':3',1''-Terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

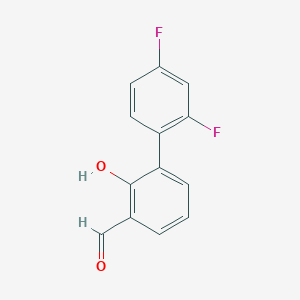

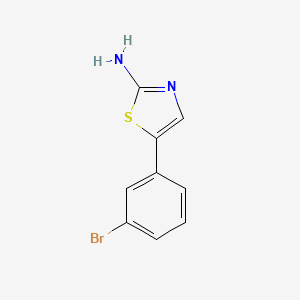

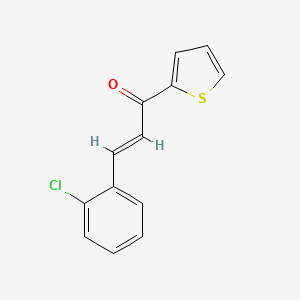

![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)